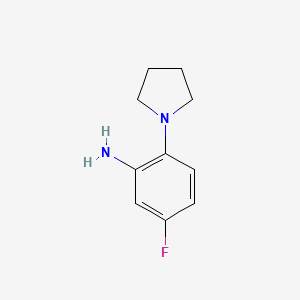

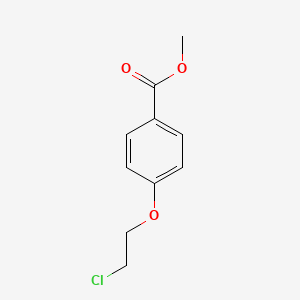

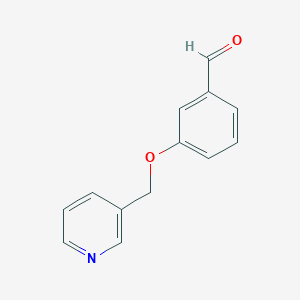

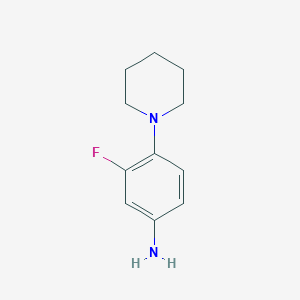

![molecular formula C12H14F3NO B1309742 4-[2-(三氟甲基)苯氧基]哌啶 CAS No. 824390-04-7](/img/structure/B1309742.png)

4-[2-(三氟甲基)苯氧基]哌啶

描述

The compound "4-[2-(Trifluoromethyl)phenoxy]piperidine" is a halogenated piperidine derivative with potential biological activity. It is structurally related to various synthesized piperidine derivatives that have been explored for their affinity and selectivity towards sigma receptors, which are implicated in several neurological processes. The presence of a trifluoromethyl group on the phenoxy ring is a common structural motif in medicinal chemistry, often imparting unique physical and chemical properties to the compound .

Synthesis Analysis

The synthesis of halogenated piperidine derivatives, including those with trifluoromethyl groups, typically involves the introduction of various substituents on the piperidine ring and the phenoxy moiety. For instance, the synthesis of 4-phenyl-4-(p-trifluoromethylphenoxy)piperidine, a superpositional analog of fluoxetine, demonstrates the incorporation of a trifluoromethyl group on the phenoxy ring . Similarly, other halogenated 4-(phenoxymethyl)piperidines have been synthesized with different N-substituents and halogenated moieties on the phenoxy ring, which are then evaluated for their receptor binding affinities .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been determined, revealing a chair conformation of the piperidine ring and specific hydrogen bonding interactions . Although the exact structure of "4-[2-(Trifluoromethyl)phenoxy]piperidine" is not provided, it can be inferred that the trifluoromethyl group would influence the electronic properties and conformational preferences of the molecule.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can be influenced by the presence of substituents on the piperidine ring. For instance, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions have been developed for 2-methoxy- and 2-acyloxypiperidines, leading to the efficient synthesis of piperidine derivatives with potential biological activity . The trifluoromethyl group on the phenoxy ring of "4-[2-(Trifluoromethyl)phenoxy]piperidine" would likely affect the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as log P values, can be estimated using HPLC analysis. These properties are crucial for understanding the pharmacokinetic behavior of the compounds. The introduction of halogenated substituents, including trifluoromethyl groups, can significantly alter these properties, affecting the compound's solubility, stability, and membrane permeability . The specific properties of "4-[2-(Trifluoromethyl)phenoxy]piperidine" would need to be determined experimentally, but its structural analogs provide insight into the potential effects of such substituents.

科学研究应用

σ 受体的放射性标记探针:卤代 4-(苯氧基甲基)哌啶(包括三氟甲基苯氧基取代物)有望作为 σ 受体的放射性标记探针。这些化合物在具有 σ 受体的器官中表现出显着的大脑摄取和保留,表明它们在 σ 受体的断层扫描研究中的潜力 (Waterhouse 等人,1997 年).

在多重耐药结核病 (MDR-TB) 药物中鉴定:三氟甲基苯氧基哌啶化合物已被鉴定为 MDR-TB 药物中的相关物质。这些物质(包括 4-{4-[4-(三氟甲氧基)-苯氧基]哌啶-1-基}苯酚)使用 NMR 和 HRMS 等先进技术进行表征,从而深入了解药物纯度和成分 (Jayachandra 等人,2018 年).

哌啶生物碱的立体选择性合成:研究表明了一种三氟取代哌啶生物碱类似物的高非对映选择性合成方法,这可能对合成新的药物化合物产生影响 (Bariau 等人,2006 年).

GlyT-2 抑制剂:苯氧甲基苯甲酰胺衍生物(包括三氟甲基苯氧基修饰物)已被确定为甘氨酸转运蛋白 2 型 (GlyT-2) 的新型抑制剂。这一发现对治疗神经性疼痛具有潜在意义 (Takahashi 等人,2014 年).

含有哌啶部分的非贝特类药物:已经合成了新的含有哌啶结构(包括三氟甲基取代)的非贝特类药物。这些化合物在降低甘油三酯、胆固醇和血糖方面表现出显着的活性,表明它们具有作为治疗剂的潜力 (Komoto 等人,2000 年).

安全和危害

属性

IUPAC Name |

4-[2-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZJEIRMMYDAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407571 | |

| Record name | 4-[2-(trifluoromethyl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Trifluoromethyl)phenoxy]piperidine | |

CAS RN |

824390-04-7 | |

| Record name | 4-[2-(trifluoromethyl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。